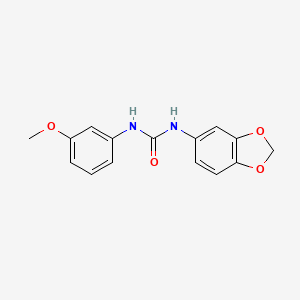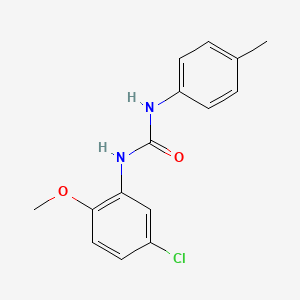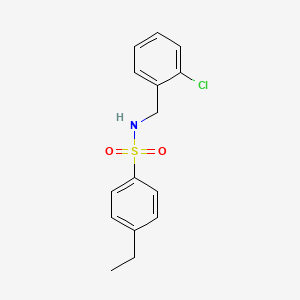![molecular formula C17H21NO2S B4281916 N-[1-(4-isopropylphenyl)ethyl]benzenesulfonamide](/img/structure/B4281916.png)
N-[1-(4-isopropylphenyl)ethyl]benzenesulfonamide
Vue d'ensemble
Description
N-[1-(4-isopropylphenyl)ethyl]benzenesulfonamide, also known as Sulfisomidine, is a sulfonamide derivative that has been widely used in scientific research for its pharmacological properties. This compound is a white crystalline powder that is soluble in water and ethanol. Sulfisomidine is a member of the sulfonamide class of drugs, which are known for their antibacterial and diuretic properties.
Mécanisme D'action
The mechanism of action of N-[1-(4-isopropylphenyl)ethyl]benzenesulfonamide is not fully understood. However, it is thought to work by inhibiting the production of prostaglandins, which are molecules that play a role in inflammation and pain. It may also work by inhibiting the activity of carbonic anhydrase, which can lead to a decrease in the production of hydrogen ions and an increase in the pH of the blood.
Biochemical and Physiological Effects
N-[1-(4-isopropylphenyl)ethyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have an inhibitory effect on carbonic anhydrase, which can lead to a decrease in the production of hydrogen ions and an increase in the pH of the blood. N-[1-(4-isopropylphenyl)ethyl]benzenesulfonamidee has been used in the treatment of rheumatoid arthritis, gout, and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(4-isopropylphenyl)ethyl]benzenesulfonamide in lab experiments is that it has been well studied and its pharmacological properties are well understood. It is also relatively easy to synthesize and purify. However, one limitation is that it has a relatively narrow range of applications, and may not be effective in all experimental contexts.
Orientations Futures
There are a number of potential future directions for research on N-[1-(4-isopropylphenyl)ethyl]benzenesulfonamide. One area of interest is the development of new analogs and derivatives of this compound, which may have improved pharmacological properties. Another area of interest is the study of the mechanism of action of sulfisomidine, which is not fully understood. Finally, there is potential for the use of this compound in the treatment of other inflammatory conditions and diseases, such as asthma and multiple sclerosis.
Conclusion
In conclusion, N-[1-(4-isopropylphenyl)ethyl]benzenesulfonamide is a sulfonamide derivative that has been widely used in scientific research for its pharmacological properties. It has anti-inflammatory, analgesic, and antipyretic effects, and has been used in the treatment of rheumatoid arthritis, gout, and other inflammatory conditions. The synthesis method of this compound involves the reaction of 4-isopropylbenzenesulfonyl chloride with N-(2-chloroethyl)benzylamine. While there are limitations to the use of sulfisomidine in lab experiments, there are also many potential future directions for research on this compound.
Applications De Recherche Scientifique
N-[1-(4-isopropylphenyl)ethyl]benzenesulfonamide has been used in scientific research for its pharmacological properties. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have an inhibitory effect on carbonic anhydrase, which is an enzyme that plays a role in acid-base balance in the body. N-[1-(4-isopropylphenyl)ethyl]benzenesulfonamidee has been used in the treatment of rheumatoid arthritis, gout, and other inflammatory conditions.
Propriétés
IUPAC Name |
N-[1-(4-propan-2-ylphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13(2)15-9-11-16(12-10-15)14(3)18-21(19,20)17-7-5-4-6-8-17/h4-14,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNLISODXFSFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-fluoro-N'-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B4281840.png)
![4-fluoro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B4281845.png)
![N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazinamine](/img/structure/B4281849.png)




![4-ethyl-N'-[(4-fluorophenyl)(phenyl)methylene]benzenesulfonohydrazide](/img/structure/B4281888.png)
![2-(4-bromophenyl)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B4281894.png)
![N-{3-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4281900.png)

![5-benzyl-2-{[(2-chlorophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4281929.png)
